2-(Bromomethyl)-1,3-benzothiazole

Overview

Description

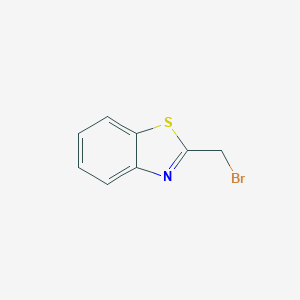

2-(Bromomethyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromomethyl group attached to the benzothiazole ring. It is used in various chemical reactions and has applications in different fields such as organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,3-benzothiazole typically involves the bromination of 2-methyl-1,3-benzothiazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired reaction temperature.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by different nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include sulfoxides and sulfones.

Reduction: The major product is 2-methyl-1,3-benzothiazole.

Scientific Research Applications

2-(Bromomethyl)-1,3-benzothiazole has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the development of drugs with potential therapeutic properties, such as antimicrobial and anticancer agents.

Agrochemicals: It is used in the synthesis of pesticides and herbicides.

Material Science: The compound is used in the development of novel materials with specific properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3-benzothiazole depends on the specific application and the target molecule. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-1,3-benzothiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

2-Chloromethyl-1,3-benzothiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

2-(Hydroxymethyl)-1,3-benzothiazole: Contains a hydroxymethyl group, making it more hydrophilic and suitable for different types of reactions.

Uniqueness

2-(Bromomethyl)-1,3-benzothiazole is unique due to its bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives with diverse applications in various fields.

Biological Activity

2-(Bromomethyl)-1,3-benzothiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and implications for future research.

The chemical formula of this compound is , with a molecular weight of 306.08 g/mol. It has a melting point of 179-181°C and is synthesized through the reaction of 2-aminobenzothiazole with formaldehyde and hydrobromic acid, followed by purification through recrystallization. The compound is characterized using various spectroscopic techniques including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Biological Properties

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has demonstrated efficacy against various microbial strains, suggesting its potential as an antimicrobial agent.

- Antifungal Properties : Studies have shown its effectiveness against fungal pathogens, indicating its utility in treating fungal infections.

- Antimutagenic Effects : The compound has been evaluated for its ability to prevent mutations, which is crucial in cancer prevention strategies.

- Anticancer Potential : Recent investigations have highlighted its role as a potential anticancer agent. For instance, derivatives of benzothiazole have shown significant inhibition of cancer cell proliferation in various cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) .

Table 1: Summary of Biological Activities

Mechanistic Insights

The mechanism underlying the anticancer activity of this compound involves the modulation of key signaling pathways. For example, studies have indicated that certain derivatives can inhibit the AKT and ERK pathways, which are critical for cell survival and proliferation in cancer cells . This dual action not only targets tumor cells but also addresses inflammation associated with cancer progression.

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives:

- Compound B7 : This derivative exhibited significant anticancer activity by inhibiting cell migration and promoting apoptosis in A431 and A549 cell lines at concentrations as low as 1 μM. It also reduced levels of inflammatory cytokines IL-6 and TNF-α, showing promise for dual-action therapy .

- Antitumor Activity : Research focusing on structural modifications of benzothiazoles has revealed that specific substitutions can enhance antitumor selectivity without affecting surrounding healthy tissues. For instance, the introduction of hydroxy groups has been linked to improved selectivity against tumor cells .

Toxicity and Safety

Despite its promising biological activities, this compound presents toxicity concerns at high concentrations. Studies indicate that it can cause acute and chronic toxicity in living organisms. Thus, careful evaluation of safety profiles is essential when considering this compound for therapeutic applications.

Future Directions

Future research should focus on:

- Development of Safer Derivatives : Investigating modifications that reduce toxicity while maintaining or enhancing biological activity.

- Exploration as a Biosensor : Studying its potential use in biosensing applications due to its reactivity with biological macromolecules.

- Environmental Impact Assessment : Understanding the environmental implications of its use and developing strategies for safe disposal.

Properties

IUPAC Name |

2-(bromomethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLCAOGKZQTOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379929 | |

| Record name | 2-(bromomethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106086-78-6 | |

| Record name | 2-(bromomethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.